N-methyl-4-(trifluoromethyl)pyridin-3-amine
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Overview
Description
N-methyl-4-(trifluoromethyl)pyridin-3-amine is a fascinating organic compound with a trifluoromethyl (CF₃) group attached to a pyridine ring. The trifluoromethyl group imparts unique properties, making it valuable in various applications.
Preparation Methods
Synthetic Routes:
- One common synthetic route involves the reaction of 4-(trifluoromethyl)pyridine with methylamine in the presence of a suitable base.
- Another method utilizes N-methylpyridin-3-amine as a starting material, followed by trifluoromethylation using a CF₃ source.
Reaction Conditions:
- The reactions typically occur under mild conditions, often at room temperature.
- Catalysts such as bases (e.g., potassium carbonate) or Lewis acids (e.g., BF₃·Et₂O) facilitate the reactions.
Industrial Production:
- While industrial-scale production details are proprietary, pharmaceutical and agrochemical companies employ efficient processes to synthesize this compound.
Chemical Reactions Analysis
N-methyl-4-(trifluoromethyl)pyridin-3-amine participates in various reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, replacing the N-methyl group.
Oxidation/Reduction: The trifluoromethyl group influences redox behavior.
Common Reagents: Bases, nucleophiles, and oxidants.
Major Products: Diverse derivatives, including amides, esters, and heterocycles.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to the trifluoromethyl group’s bioisosteric properties.
Agrochemicals: It contributes to the development of novel pesticides and herbicides.
Materials Science: The compound finds applications in OLEDs and other electronic materials.
Mechanism of Action
- The exact mechanism depends on the specific application.
- In drug design, the trifluoromethyl group enhances lipophilicity, metabolic stability, and receptor binding.
Comparison with Similar Compounds
Similar Compounds: Other trifluoromethyl-substituted pyridines and amines.
Uniqueness: N-methyl-4-(trifluoromethyl)pyridin-3-amine’s distinct properties set it apart.
Properties
Molecular Formula |
C7H7F3N2 |
---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
N-methyl-4-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H7F3N2/c1-11-6-4-12-3-2-5(6)7(8,9)10/h2-4,11H,1H3 |
InChI Key |
XZCXJZPMTGHNQF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1)C(F)(F)F |
Origin of Product |
United States |
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